

# Unveiling the Structure of Dihydrogen Sulfide-d1: A Technical Guide

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## Compound of Interest

Compound Name: Dihydrogen sulfide-d1

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This technical guide provides an in-depth analysis of the molecular structure of **Dihydrogen sulfide-d1** (HDS), a molecule of significant interest in various scientific domains. By leveraging high-resolution spectroscopic data, this document offers precise quantitative parameters, detailed experimental methodologies, and a clear visualization of the molecule's geometry.

## Molecular Structure and Quantitative Data

The geometric parameters of the **Dihydrogen sulfide-d1** molecule have been determined with high precision through the analysis of its microwave and rotational-vibrational spectra. The substitution of one hydrogen atom with its heavier isotope, deuterium, results in slight modifications to the molecule's rotational constants and, consequently, its structural parameters when compared to the parent molecule, Dihydrogen sulfide (H<sub>2</sub>S).

The key structural parameters for the most abundant isotopic form, HD<sup>32</sup>S, are summarized in the table below. These values are derived from a critical review of microwave spectral data.

Parameter	Value	Unit
S-H Bond Length (r <sub>s-H</sub> )	1.3356	Ångström (Å)
S-D Bond Length (r <sub>s-D</sub> )	1.3356	Ångström (Å)
H-S-D Bond Angle (∠HSD)	92.12	Degrees (°)

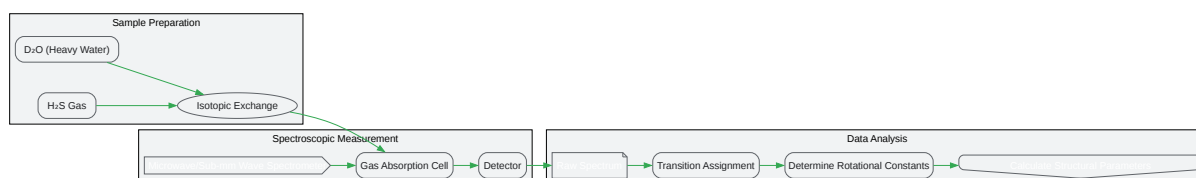
Note: The bond lengths for S-H and S-D are considered to be identical within the experimental uncertainty.

## Experimental Determination of Molecular Structure

The precise determination of the molecular structure of HDS is achieved through the analysis of its rotational spectrum, primarily using microwave and millimeter/submillimeter-wave spectroscopy.<sup>[1][2][3]</sup> This technique allows for the measurement of the molecule's rotational constants, from which the bond lengths and bond angle can be derived.

## Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of the HDS molecular structure.



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**Caption:** Experimental workflow for determining HDS structure.

## Detailed Methodologies

### 1. Sample Preparation:

- **Isotopic Exchange:** The HDS sample is typically prepared through isotopic exchange between hydrogen sulfide ( $\text{H}_2\text{S}$ ) and heavy water ( $\text{D}_2\text{O}$ ).<sup>[2]</sup> Gaseous  $\text{H}_2\text{S}$  is bubbled through or mixed with liquid  $\text{D}_2\text{O}$ , leading to the formation of HDS and  $\text{D}_2\text{S}$ . The resulting gas mixture is then used for spectroscopic analysis.

## 2. Spectroscopic Measurement:

- **Instrumentation:** A high-resolution frequency-modulated millimeter and submillimeter-wave spectrometer is employed for the measurements.<sup>[2]</sup><sup>[3]</sup> This type of spectrometer typically covers a frequency range from tens of GHz to over 1 THz.
- **Absorption Cell:** The gaseous HDS sample is introduced into a long absorption cell (e.g., a few meters in length) at low pressure to minimize pressure broadening of the spectral lines.<sup>[2]</sup>
- **Radiation Source and Detection:** A phase-locked oscillator or a synthesizer generates the microwave/submillimeter-wave radiation. The radiation passes through the absorption cell, and the transmitted signal is detected by a sensitive detector, such as a liquid-helium-cooled InSb hot-electron bolometer.<sup>[2]</sup>
- **Data Acquisition:** The absorption spectrum is recorded by sweeping the frequency of the radiation source and measuring the change in detector signal. To enhance sensitivity and resolution, techniques like frequency modulation with lock-in detection are often utilized.<sup>[2]</sup>

## 3. Data Analysis:

- **Spectral Assignment:** The observed absorption lines in the spectrum correspond to transitions between different rotational energy levels of the HDS molecule. The first step in the analysis is to assign the quantum numbers ( $J$ ,  $K_a$ ,  $K_c$ ) to each observed transition. This is often guided by theoretical predictions of the spectrum.
- **Determination of Rotational Constants:** Once a sufficient number of transitions have been assigned, the spectral data is fitted to a rotational Hamiltonian model (e.g., a Watson-type Hamiltonian) to determine the precise rotational constants ( $A$ ,  $B$ , and  $C$ ) and centrifugal distortion constants of the molecule.<sup>[1]</sup>

- Calculation of Structural Parameters: The experimentally determined rotational constants are related to the moments of inertia of the molecule. By analyzing the rotational constants for the parent molecule ( $\text{H}_2\text{S}$ ) and its deuterated isotopologue (HDS), it is possible to solve for the geometric parameters of the molecule, namely the S-H and S-D bond lengths and the H-S-D bond angle.

## Molecular Geometry Visualization

The **Dihydrogen sulfide-d1** molecule exhibits a bent molecular geometry, similar to water and hydrogen sulfide. The central sulfur atom is bonded to one hydrogen and one deuterium atom, and it also possesses two lone pairs of electrons. According to VSEPR theory, the four electron pairs (two bonding pairs and two lone pairs) arrange themselves in a roughly tetrahedral geometry to minimize repulsion. The presence of the two lone pairs, which exert greater repulsive forces than bonding pairs, compresses the H-S-D bond angle to a value significantly less than the ideal tetrahedral angle of  $109.5^\circ$ .

**Caption:** Molecular structure of **Dihydrogen sulfide-d1** (HDS).

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## References

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